3,4,6-Trimethylidenecycloheptan-1-one
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Overview
Description
3,4,6-Trimethylidenecycloheptan-1-one is an organic compound characterized by its unique cycloheptane ring structure with three methylene groups at positions 3, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethylidenecycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptanone as a starting material, which undergoes multiple steps of alkylation and dehydrogenation to introduce the methylene groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The use of continuous flow reactors can also be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethylidenecycloheptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4,6-Trimethylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biochemical processes. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A precursor in the synthesis of 3,4,6-Trimethylidenecycloheptan-1-one.
Cyclohexanone: A structurally similar compound with a six-membered ring.
3,4,5-Trimethylidenecyclohexan-1-one: A compound with a similar structure but different ring size and substitution pattern.
Uniqueness
This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62870-32-0 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,4,6-trimethylidenecycloheptan-1-one |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)9(3)6-10(11)5-7/h1-6H2 |
InChI Key |
OZICDBKKSGBJAK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=C)C(=C)CC(=O)C1 |
Origin of Product |
United States |
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